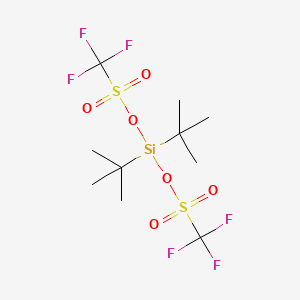

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Description

The exact mass of the compound Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality di-tert-Butylsilyl bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-tert-Butylsilyl bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHKPYLEVGCJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F6O6S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337994 | |

| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85272-31-7 | |

| Record name | Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85272-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylsilylbis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Di-tert-butylsilylene Group: A Robust and Versatile Protecting Strategy for Diols in Complex Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the strategic use of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, perform chemical transformations elsewhere in the molecule, and then cleanly remove the protective moiety is a critical enabler of complex molecular construction. Among the myriad of choices for the protection of diols, the di-tert-butylsilylene (DTBS) group, installed using di-tert-butylsilyl bis(trifluoromethanesulfonate), stands out for its unique combination of stability, reliability, and versatile application. This guide provides an in-depth technical overview of this powerful protecting group, from its fundamental properties to its practical application in demanding synthetic routes.

The Di-tert-butylsilylene (DTBS) Group: A Profile in Stability

Silyl ethers are a foundational class of protecting groups for alcohols, with their stability being tunable based on the steric bulk of the substituents on the silicon atom.[1] The DTBS group is a cyclic silyl ether that simultaneously protects two hydroxyl groups, forming a stable ring structure. This cyclic nature, combined with the sterically demanding tert-butyl groups on the silicon atom, imparts exceptional stability to the protected diol.

The decision to employ a specific diol protecting group is a critical juncture in synthetic planning. The choice is dictated by the downstream reaction conditions the molecule must endure. The DTBS group offers a compelling set of features that make it a superior choice in many scenarios.

Comparative Stability of Common Diol Protecting Groups

| Protecting Group | Structure | Stability | Cleavage Conditions |

| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH). |

| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂). |

| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | High stability due to steric bulk. Stable to a wide pH range and many reaction conditions. | Fluoride ions (e.g., TBAF, HF•Pyridine). |

| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable, often used for 1,3-diols. | Fluoride ions. |

| Cyclic Carbonate | Carbonate | Stable to acidic conditions and some reducing agents. | Basic hydrolysis (e.g., K₂CO₃, NaOH). |

Table 1: A comparative overview of common diol protecting groups, highlighting the robust nature of the DTBS group.[1]

The key advantage of the DTBS group lies in its orthogonality to many other protecting groups. Its stability under both acidic and basic conditions allows for a wide range of chemical transformations to be performed on other parts of the molecule without jeopardizing the integrity of the protected diol.

Di-tert-Butylsilyl bis(trifluoromethanesulfonate): The Reagent of Choice

The most effective reagent for the introduction of the DTBS protecting group is di-tert-butylsilyl bis(trifluoromethanesulfonate), often abbreviated as DTBS-ditriflate.[2] This highly electrophilic silicon reagent readily reacts with diols under mild conditions to form the corresponding cyclic di-tert-butylsilylene derivative.

Chemical Properties of Di-tert-butylsilyl bis(trifluoromethanesulfonate):

| Property | Value |

| CAS Number | 85272-31-7 |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si |

| Molecular Weight | 440.45 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73-75 °C / 0.35 mmHg |

| Density | 1.352 g/mL at 25 °C |

Table 2: Key physical and chemical properties of Di-tert-butylsilyl bis(trifluoromethanesulfonate).

Synthesis of the Reagent

Di-tert-butylsilyl bis(trifluoromethanesulfonate) can be prepared by treating di-tert-butylchlorosilane with trifluoromethanesulfonic acid, followed by distillation, affording the product in good yield.[2]

The Protection Reaction: Mechanism and Causality

The protection of a diol with DTBS-ditriflate is a highly efficient process that proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting any potential issues.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the triflic acid that is liberated during the reaction. The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) being commonly employed.

Sources

An In-depth Technical Guide to Di-tert-Butylsilyl Bis(trifluoromethanesulfonate)

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of protecting groups and potent activating agents is paramount.[1][2] Among the arsenal of reagents available to the synthetic chemist, Di-tert-butylsilyl bis(trifluoromethanesulfonate), commonly referred to as DTBS-triflate or DTBS ditriflate, has carved out a significant niche.[1][3] This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this versatile reagent, grounded in established scientific principles and practical, field-proven insights.

Core Properties and Specifications

DTBS-triflate is a powerful bifunctional reagent characterized by the presence of two highly labile trifluoromethanesulfonate (triflate) groups attached to a sterically hindered di-tert-butylsilyl core. This unique structure underpins its reactivity and selectivity.

Table 1: Physicochemical Properties of Di-tert-butylsilyl bis(trifluoromethanesulfonate)

| Property | Value | References |

| CAS Number | 85272-31-7 | [4][5] |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [4][5] |

| Molecular Weight | 440.45 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Boiling Point | 73-75 °C at 0.35 mmHg | [4][7][8] |

| Density | 1.352 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n²⁰/D) | 1.398 | [4][7][8] |

| Solubility | Soluble in most common organic solvents. | [4] |

| Stability | Moisture sensitive; reacts rapidly with water and protic solvents. | [4] |

Note: The physical properties listed are based on literature values and may vary slightly.

Spectroscopic Data: While detailed spectroscopic data can vary between batches and instruments, a representative ¹H NMR spectrum in CDCl₃ typically shows signals for the tert-butyl protons.[9]

Synthesis and Mechanism

The preparation of DTBS-triflate is generally achieved through the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid. This straightforward acid-base reaction is followed by distillation to yield the desired product in good yield.[4]

Diagram 1: Synthesis of DTBS-triflate

Caption: General synthesis of DTBS-triflate.

The driving force for this reaction is the formation of the thermodynamically stable triflate anion and the volatile byproduct, hydrogen chloride. The bulky di-tert-butylsilyl group provides steric protection to the silicon center, influencing its reactivity.

Reactivity and Mechanistic Considerations

The synthetic utility of DTBS-triflate stems from the exceptional leaving group ability of the triflate anion, which is one of the best-known leaving groups in organic chemistry.[10] This property, combined with the electrophilic nature of the silicon atom, makes DTBS-triflate a highly reactive silylating agent.

3.1. Silylation of Alcohols and Diols: A Tale of Selectivity

DTBS-triflate is a premier reagent for the protection of diols, reacting under mild conditions to form cyclic di-tert-butylsilylene derivatives in high yields.[4] This protection strategy is particularly effective for 1,2-, 1,3-, and 1,4-diols.[4][11]

Key Mechanistic Insights: The reaction proceeds via a stepwise or concerted nucleophilic attack of the hydroxyl groups on the silicon center, displacing the triflate anions. The steric bulk of the di-tert-butyl groups plays a crucial role in directing the regioselectivity of the silylation, particularly in complex polyhydroxy compounds. Unlike less hindered silylating agents, DTBS-triflate can effectively react with sterically hindered alcohols.[4][11]

Diagram 2: Protection of a 1,3-Diol with DTBS-triflate

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 二叔丁基硅基双(三氟甲烷磺酸) 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ジ-tert-ブチルシリルビス(トリフルオロメタンスルホナート) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Di-tert-butylsilyl bis(trifluoromethanesulfonate) 97 85272-31-7 [sigmaaldrich.com]

- 9. ビス(トリフルオロメタンスルホン酸)ジ-tert-ブチルシリル | Di-tert-butylsilyl Bis(trifluoromethanesulfonate) | 85272-31-7 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Triflate - Wikipedia [en.wikipedia.org]

- 11. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [amp.chemicalbook.com]

Introduction: The Strategic Role of Di-tert-butylsilyl bis(trifluoromethanesulfonate) in Modern Synthesis

An In-Depth Technical Guide to Di-tert-Butylsilyl Bis(trifluoromethanesulfonate)

In the landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of silylating agents, Di-tert-butylsilyl bis(trifluoromethanesulfonate), commonly abbreviated as DTBS-Tf₂, has emerged as a uniquely powerful and versatile reagent.[1][2] Its distinction lies in its capacity to act as a bidentate electrophile, enabling the efficient formation of cyclic silylene acetals from diols under remarkably mild conditions.[3][4] This guide provides an in-depth examination of the structure, properties, and applications of DTBS-Tf₂, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, provide robust experimental protocols, and underscore the critical safety considerations necessary for its effective implementation.

Part 1: Molecular Structure and Physicochemical Profile

The efficacy of DTBS-Tf₂ is a direct consequence of its unique molecular architecture. The central silicon atom is bonded to two sterically demanding tert-butyl groups and two exceptionally labile trifluoromethanesulfonate (triflate) leaving groups. The bulky tert-butyl groups provide significant steric hindrance, which not only influences the reagent's selectivity but also imparts enhanced stability to the resulting protected adducts compared to less hindered silylenes. The triflate groups, being superb leaving groups, render the silicon center highly electrophilic and reactive.[1][5]

Caption: Structure of Di-tert-butylsilyl bis(trifluoromethanesulfonate).

Physicochemical and Spectroscopic Data

The quantitative properties of DTBS-Tf₂ are summarized below. This data is essential for experimental design, including reaction setup and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 85272-31-7 | [6][7] |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [8][6][7] |

| Molecular Weight | 440.44 g/mol | [8][7][9] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 73-75 °C at 0.35 mmHg | [3][4][7] |

| Density | 1.352 g/mL at 25 °C | [3][4][7] |

| Refractive Index (n20/D) | 1.398 | [3][4][7] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [7] |

| Solubility | Soluble in most common organic solvents | [3][4] |

| Stability | Moisture Sensitive | [3][4] |

Note on Spectroscopic Data: Full spectroscopic data including ¹H NMR, ¹³C NMR, and MS are available through various chemical suppliers and spectral databases.[10][11] It is recommended to consult the Certificate of Analysis for lot-specific data.

Part 2: Synthesis of the Reagent

While commercially available, understanding the synthesis of DTBS-Tf₂ provides insight into its reactivity and potential impurities. The reagent is typically prepared via the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid.[4][12] The reaction proceeds with the displacement of the chloride by the triflate anion, followed by purification through distillation to yield the final product.[4] The high reactivity of the starting materials necessitates careful control of reaction conditions to ensure high purity.

Part 3: Core Application - Protection of Diols

The primary and most celebrated application of DTBS-Tf₂ is the selective protection of polyhydroxy compounds, particularly 1,2-, 1,3-, and 1,4-diols, to form cyclic di-tert-butylsilylene derivatives.[3][4]

Causality and Strategic Advantage

Why choose DTBS-Tf₂ over other silylating agents?

-

Bidentate Protection: It simultaneously protects two hydroxyl groups with a single reagent molecule, which is atom-economical and minimizes steps in a synthetic sequence.[13]

-

Mild Reaction Conditions: The reaction proceeds efficiently under mild, often neutral or slightly basic conditions, preserving sensitive functional groups elsewhere in the molecule.[3][4] This is a significant advantage over many acetal-forming reactions that require harsh acidic conditions.

-

High Yields: The formation of the cyclic silylene derivatives typically occurs in high yields (often 79-96%).[4]

-

Tunable Stability: The resulting di-tert-butylsilylene protecting group is robust enough to withstand a range of common synthetic transformations, including oxidations (e.g., PDC) and tosylations.[4] Furthermore, the stability is dependent on the original diol spacing; derivatives of 1,2-diols are more labile to hydrolysis than those of 1,3- and 1,4-diols, allowing for selective deprotection strategies.[4]

Self-Validating Experimental Protocol: Protection of a 1,3-Diol

This protocol describes a general, robust procedure for the protection of a diol using DTBS-Tf₂. The choice of a non-nucleophilic base and an anhydrous polar aprotic solvent is critical for success.

Objective: To form a di-tert-butylsilylene acetal from a generic 1,3-diol substrate.

Materials:

-

1,3-Diol Substrate (1.0 equiv)

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS-Tf₂) (1.05-1.1 equiv)

-

2,6-Lutidine or Triethylamine (2.2-2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are paramount as DTBS-Tf₂ is highly moisture-sensitive.[4]

-

Reagent Dissolution: Dissolve the 1,3-diol substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF). To this solution, add the non-nucleophilic base, 2,6-lutidine (2.2 equiv). The base is essential to scavenge the triflic acid generated in situ, preventing potential acid-catalyzed degradation of the substrate or product.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Add DTBS-Tf₂ (1.05 equiv) dropwise to the stirred solution over 5-10 minutes. A slow addition rate is crucial to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-tert-butylsilylene protected diol.

Caption: Workflow for the protection of diols using DTBS-Tf₂.

Deprotection Strategy

The di-tert-butylsilylene group is conveniently removed under acidic conditions. A common and effective method involves treatment with aqueous hydrofluoric acid (HF) in a solvent like acetonitrile.[4] Caution must be exercised due to the hazards associated with HF; alternatively, reagents like TBAF (tetrabutylammonium fluoride) can sometimes be employed, although reaction times may be longer.

Part 4: Other Synthetic Applications

While diol protection is its flagship use, the unique reactivity of DTBS-Tf₂ has been leveraged in other areas of synthesis:

-

Nucleoside Chemistry: It is used to protect the 3'- and 5'-hydroxyl groups of nucleosides during oligonucleotide synthesis.[3]

-

Carbohydrate Chemistry: The reagent facilitates selective α-galactosylation in the synthesis of α-galactosyl ceramides.[3][7][14]

-

Rearrangement Reactions: It has been employed as a promoter for the Boekelheide rearrangement to synthesize pyrrolidines and piperidines.[7][14]

Part 5: Safety, Handling, and Storage

As a highly reactive and hazardous chemical, strict adherence to safety protocols is non-negotiable when working with DTBS-Tf₂.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[7][15] |

| Flammability | (None) | Warning | H227: Combustible liquid.[15] |

| Corrosivity | (Implied) | Warning | H290: May be corrosive to metals. |

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles and a face shield, and a lab coat.[15][16] Work should be conducted in a well-ventilated chemical fume hood.[15]

-

Inert Conditions: Handle the reagent under an inert atmosphere (N₂ or Ar) using syringe and cannula techniques to prevent contact with moisture.[3][4] On contact with water or moisture, it rapidly hydrolyzes to release corrosive trifluoromethanesulfonic acid.[16][17]

-

Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal.[16]

Storage:

-

Store in a tightly sealed container under an inert atmosphere.[15]

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15]

-

Store away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[15][17]

Conclusion

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is more than a standard protecting group reagent; it is a strategic tool for synthetic chemists. Its ability to efficiently form robust yet cleavable cyclic derivatives of diols under mild conditions provides a distinct advantage in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][18] By understanding the principles of its reactivity and adhering strictly to the necessary handling protocols, researchers can fully exploit its potential to streamline synthetic routes and enable the construction of intricate molecular architectures.

References

-

LookChem. (n.d.). DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE). Retrieved from [Link][3]

-

Gelest, Inc. (2015). Safety Data Sheet: DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE). Retrieved from [Link][15]

-

Chemexper. (n.d.). DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE). Retrieved from [Link][18]

-

Gelest. (n.d.). DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE) Safety Data Sheet. Retrieved from [Link][16][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Di-tert-butylsilyl Bis(trifluoromethanesulfonate) 85272-31-7: A Versatile Reagent for Organic Synthesis and Material Science. Retrieved from [Link][2]

-

Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection. Thieme. Retrieved from [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 85272-31-7,DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | lookchem [lookchem.com]

- 4. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 5. CAS 85272-31-7: Bis(1,1-dimethylethyl)[[(trifluoromethyl)s… [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Di-tert-butylsilyl bis(trifluoromethanesulfonate) 97 85272-31-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE)(85272-31-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Buy di-tert-Butylsilyl bis(trifluoromethanesulfonate) | 85272-31-7 [smolecule.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 二叔丁基硅基双(三氟甲烷磺酸) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. gelest.com [gelest.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. Page loading... [wap.guidechem.com]

The Sentinel of Stability: A Technical Guide to Di-tert-Butylsilyl Bis(trifluoromethanesulfonate) in Complex Synthesis

For the modern researcher navigating the intricate pathways of pharmaceutical and agrochemical synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of silylating agents, di-tert-butylsilyl bis(trifluoromethanesulfonate), often referred to as DTBS-ditriflate, has emerged as a powerful and versatile tool, particularly for the selective protection of diols. This guide offers an in-depth exploration of this reagent, from its fundamental properties and synthesis to its nuanced applications and the mechanistic rationale behind its efficacy.

Core Attributes of a High-Performance Reagent

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a specialized organosilicon compound valued for its unique combination of steric bulk and high reactivity.[1] This balance allows for the selective protection of diols under mild conditions, forming a stable cyclic di-tert-butylsilylene ether.[2]

Physicochemical Properties

A clear, colorless to pale yellow liquid, DTBS-ditriflate is characterized by its high reactivity towards moisture and protic solvents.[2][3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85272-31-7 | [3] |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [3] |

| Molecular Weight | 440.45 g/mol | [3] |

| Boiling Point | 73-75 °C at 0.35 mmHg | [2] |

| Density | 1.352 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.398 | [2] |

| Solubility | Soluble in most common organic solvents | [2] |

| Stability | Moisture sensitive; store under inert atmosphere | [2] |

Synthesis and Mechanism of Action: The "Why" Behind the "How"

The enhanced reactivity of DTBS-ditriflate compared to its chloro-analogue, di-tert-butyldichlorosilane, is central to its utility. This heightened electrophilicity is a direct consequence of the trifluoromethanesulfonate (triflate) leaving groups.

Synthesis of the Reagent

The preparation of di-tert-butylsilyl bis(trifluoromethanesulfonate) is achieved through the treatment of di-tert-butylchlorosilane with trifluoromethanesulfonic acid, followed by distillation, affording the product in good yield.[2]

Mechanism of Diol Protection

The protection of a diol with DTBS-ditriflate proceeds via a two-step nucleophilic substitution. The presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine, is crucial to scavenge the triflic acid generated during the reaction.[2]

-

Initial Silylation: One of the hydroxyl groups of the diol attacks the electrophilic silicon center, displacing one of the triflate leaving groups.

-

Intramolecular Cyclization: The second hydroxyl group then undergoes an intramolecular reaction, displacing the second triflate group to form the stable cyclic di-tert-butylsilylene ether.

The large steric hindrance of the two tert-butyl groups on the silicon atom plays a significant role in directing the reaction and influencing the stability of the resulting protected diol.

Applications in Complex Molecule Synthesis

The primary application of di-tert-butylsilyl bis(trifluoromethanesulfonate) lies in its ability to selectively protect 1,2-, 1,3-, and 1,4-diols under mild conditions, with reported high yields.[2] This has proven invaluable in multistep syntheses where other protecting groups may lack the required stability or selectivity.

Carbohydrate Chemistry

In carbohydrate chemistry, the di-tert-butylsilylene group serves not only as a protecting group but also as a conformational lock. This can profoundly influence the stereochemical outcome of glycosylation reactions.[4] By constraining the pyranose ring in a specific conformation, the silylene bridge can direct the attack of a glycosyl acceptor to a specific face of the anomeric center, leading to high stereoselectivity.[4] For instance, a 4,6-O-di-tert-butylsilylene group on a galactose donor can favor the formation of α-glycosidic bonds.[5]

Nucleoside Chemistry

The synthesis of modified oligonucleotides often requires the selective protection of the 2', 3', and 5'-hydroxyl groups of ribonucleosides. DTBS-ditriflate has been effectively used to simultaneously protect the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group available for further functionalization.[5]

Natural Product Synthesis

The stability of the di-tert-butylsilylene group to a range of reaction conditions makes it a valuable tool in the total synthesis of complex natural products. It has been employed in the synthesis of N-homoceramides and α-galactosyl ceramides, where selective diol protection is a critical step.[6]

Experimental Protocols: From Theory to Practice

The following protocols provide a detailed, step-by-step methodology for the protection of a diol using DTBS-ditriflate and its subsequent deprotection. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Protection of a Diol with Di-tert-butylsilyl bis(trifluoromethanesulfonate)

This procedure is adapted from the general method described by Corey and Hopkins.[7]

Materials:

-

Diol (1.0 equiv)

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equiv)

-

2,6-Lutidine (2.5 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the diol and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,6-lutidine to the stirred solution.

-

Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired di-tert-butylsilylene protected diol.

Protocol 2: Deprotection of a Di-tert-butylsilylene Protected Diol

The cleavage of the di-tert-butylsilylene ether is typically achieved using a fluoride source. Aqueous hydrofluoric acid in acetonitrile is a common method.[2] Alternatively, for base-sensitive substrates, tetrabutylammonium fluoride (TBAF) buffered with acetic acid can be employed.[8]

Materials:

-

Di-tert-butylsilylene protected diol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

-

Glacial acetic acid (1.2 equiv) (optional, for buffered conditions)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the di-tert-butylsilylene protected diol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

For buffered conditions: In a separate flask, add glacial acetic acid to the TBAF solution at 0 °C and stir for 10 minutes.

-

Add the TBAF solution (or the buffered TBAF solution) dropwise to the stirred solution of the protected diol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected diol.

Safety and Handling

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood. The reagent reacts rapidly with water and protic solvents, so anhydrous conditions are essential for successful reactions.[2]

Conclusion

Di-tert-butylsilyl bis(trifluoromethanesulfonate) stands as a testament to the power of rationally designed reagents in modern organic synthesis. Its unique combination of steric bulk and high electrophilicity, conferred by the triflate leaving groups, allows for the efficient and selective protection of diols under mild conditions. The resulting di-tert-butylsilylene ethers exhibit robust stability, enabling a wide range of subsequent chemical transformations. Furthermore, the ability of the silylene bridge to influence the stereochemical outcome of reactions, particularly in carbohydrate chemistry, adds another layer of utility to this versatile reagent. For researchers in drug development and other areas of complex molecule synthesis, a thorough understanding of the properties, mechanism, and applications of DTBS-ditriflate is a valuable asset in the pursuit of innovative and efficient synthetic strategies.

References

- G. J. Boons, & P. H. Seeberger (2007). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 33, pp. 1-47). The Royal Society of Chemistry.

- K. C. Nicolaou, & E. J. Sorensen (1996).

- P. G. M. Wuts (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

ResearchGate. An efficient preparation of protected ribonucleosides for phosphoramidite RNA synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 545813, Di-tert-butylsilyl bis(trifluoromethanesulfonate). Retrieved from [Link]

- T. W. Green, & P. G. M. Wuts (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- J. Clayden, N. Greeves, & S. Warren (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- S. Hanessian, & P. Lavallee (1975). The TBDMS group: A new protecting group for alcohols. Canadian Journal of Chemistry, 53(19), 2975-2977.

- E. J. Corey, & A. Venkateswarlu (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.

- T. D. Nelson, & R. D. Crouch (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.

-

NINGBO INNO PHARMCHEM CO.,LTD. Di-tert-butylsilyl Bis(trifluoromethanesulfonate) 85272-31-7: A Versatile Reagent for Organic Synthesis and Material Science. Retrieved from [Link]

- E. J. Corey, & P. B. Hopkins (1982). Diisopropylsilyl ditriflate and di-tert-butylsilyl ditriflate. New reagents for the protection of diols. Tetrahedron Letters, 23(47), 4871-4874.

-

LookChem. CAS 85272-31-7,DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Di-tert-Butylsilyl bis(trifluoromethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of di-tert-butylsilyl bis(trifluoromethanesulfonate), a versatile and powerful reagent in modern organic synthesis. Known for its role in protecting group chemistry and enhancing the electrophilicity of substrates, this compound is invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document details the underlying chemical principles, a robust and validated experimental protocol, and the necessary characterization data for the successful preparation and verification of the title compound.

Introduction: The Strategic Importance of Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Di-tert-butylsilyl bis(trifluoromethanesulfonate), often abbreviated as DTBS-ditriflate, is a bifunctional organosilicon reagent that has carved a significant niche in synthetic organic chemistry. Its utility stems from the presence of two highly labile trifluoromethanesulfonate (triflate) groups attached to a sterically hindered di-tert-butylsilyl core. This unique structure imparts exceptional reactivity, making it a go-to reagent for the protection of diols and other polyhydroxy compounds.[2] The bulky di-tert-butylsilyl group provides thermal stability to the protected intermediates, while the triflate leaving groups ensure rapid and efficient silylation reactions.

Beyond its application as a protecting group, DTBS-ditriflate serves as a potent Lewis acid catalyst and a precursor for other silylating agents. Its ability to activate carbonyl compounds and facilitate various chemical transformations underscores its importance in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of di-tert-butylsilyl bis(trifluoromethanesulfonate) is a classic example of a nucleophilic substitution reaction at a silicon center. The reaction proceeds by treating di-tert-butylchlorosilane with trifluoromethanesulfonic acid (triflic acid).

Reaction:

(CH₃)₃C-Si(Cl)-C(CH₃)₃ + 2 CF₃SO₃H → (CH₃)₃C-Si(OSO₂CF₃)₂-C(CH₃)₃ + 2 HCl

The mechanism involves the protonation of the chloro group on the silane by the highly acidic triflic acid, making it a better leaving group. The triflate anion then acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride ion. This process is repeated to replace the second chloro group, yielding the desired bis(triflate) product. The reaction is driven to completion by the formation of volatile hydrogen chloride gas, which is typically removed from the reaction mixture.

Quantifiable Data and Physical Properties

A thorough understanding of the physical and chemical properties of di-tert-butylsilyl bis(trifluoromethanesulfonate) is crucial for its safe handling and successful application.

| Property | Value | Reference |

| CAS Number | 85272-31-7 | [1] |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [1] |

| Molecular Weight | 440.45 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 73-75 °C at 0.35 mmHg | [2] |

| Density | 1.352 g/mL at 25 °C | |

| Refractive Index | n20/D 1.398 | |

| Purity | ≥ 97% |

Experimental Protocol: A Self-Validating Synthesis

This protocol provides a detailed, step-by-step procedure for the synthesis of di-tert-butylsilyl bis(trifluoromethanesulfonate). The inclusion of in-process controls and characterization checkpoints ensures a self-validating workflow.

Reagents and Materials

-

Di-tert-butylchlorosilane (CAS: 56310-18-0)

-

Trifluoromethanesulfonic acid (CAS: 1493-13-6)

-

Anhydrous solvent (e.g., dichloromethane, hexane) - optional, for transfer

-

Round-bottom flask equipped with a magnetic stir bar

-

Distillation apparatus (short-path distillation head is recommended for vacuum distillation)

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Schlenk line or similar apparatus for handling air- and moisture-sensitive reagents

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis and validation of di-tert-butylsilyl bis(trifluoromethanesulfonate).

Step-by-Step Procedure

-

Preparation of Apparatus: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line. Ensure all glassware is scrupulously dry to prevent hydrolysis of the product.

-

Charging the Reactants: Under a positive pressure of argon or nitrogen, charge the round-bottom flask with di-tert-butylchlorosilane. In the dropping funnel, place trifluoromethanesulfonic acid. A 1:2 molar ratio of di-tert-butylchlorosilane to trifluoromethanesulfonic acid is recommended.

-

Reaction: Cool the flask containing the di-tert-butylchlorosilane in an ice bath to 0 °C. Slowly add the trifluoromethanesulfonic acid dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

Purification by Vacuum Distillation: The crude product is then purified by vacuum distillation.[2] Assemble a short-path distillation apparatus and connect it to a vacuum pump. It is advisable to use a cold trap to protect the pump from corrosive vapors.[3] Distill the product under reduced pressure. The fraction boiling at 73-75 °C/0.35 mmHg corresponds to the pure di-tert-butylsilyl bis(trifluoromethanesulfonate).[2] A yield of approximately 71% can be expected.[2]

Product Characterization: The Validation System

To confirm the identity and purity of the synthesized di-tert-butylsilyl bis(trifluoromethanesulfonate), the following spectroscopic analyses are essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should exhibit a single sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as a signal for the trifluoromethyl carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display strong absorption bands characteristic of the S=O and C-F bonds of the triflate groups.

Safety and Handling

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reagent reacts exothermically with water and protic solvents, so all glassware and solvents must be anhydrous. Store the compound under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

The synthesis of di-tert-butylsilyl bis(trifluoromethanesulfonate) is a straightforward yet powerful procedure that provides access to a highly versatile reagent for organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable compound for their synthetic endeavors. The self-validating nature of the described workflow, incorporating in-process controls and thorough characterization, ensures the integrity and reactivity of the final product, paving the way for its successful application in the development of novel chemical entities.

References

-

di-tert-butylsilanediol, bis(trifluoromethanesulfonate) - Optional[FTIR] - Spectrum. (n.d.). Spectrabase. Retrieved December 11, 2023, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved December 11, 2023, from [Link]

-

Cas 85272-31-7,DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE). (n.d.). Autech Industry Co.,Limited. Retrieved December 11, 2023, from [Link]

-

Di-Tert Butyl Chlorosilane. (n.d.). Arrow@TU Dublin. Retrieved December 11, 2023, from [Link]

-

CAS 85272-31-7 | DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) supply. (n.d.). DayangChem. Retrieved December 11, 2023, from [Link]

-

Vacuum Distillation. (2022, April 7). YouTube. Retrieved December 11, 2023, from [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (n.d.). Organic Syntheses. Retrieved December 11, 2023, from [Link]

Sources

The Di-tert-butylsilylene Group: A Robust and Versatile Protecting Strategy for Diols in Complex Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficiency and success. This is particularly true in the synthesis of complex polyfunctional molecules such as natural products, pharmaceuticals, and advanced materials. Among the arsenal of protecting groups for diols, the di-tert-butylsilylene (DTBS) group, installed via di-tert-butylsilyl bis(trifluoromethanesulfonate), stands out for its remarkable stability, ease of introduction under mild conditions, and predictable reactivity. This technical guide provides an in-depth exploration of the mechanism of action of di-tert-butylsilyl bis(trifluoromethanesulfonate), offering field-proven insights into its application, detailed experimental protocols, and a discussion of the causality behind its synthetic utility.

Introduction: The Need for a Robust Diol Protecting Group

The simultaneous protection of two hydroxyl groups as a cyclic derivative offers significant advantages in multi-step synthesis. It not only masks the reactivity of the diol but also imparts conformational rigidity to the molecule, which can influence the stereochemical outcome of subsequent reactions. While numerous methods exist for diol protection, many suffer from limitations such as harsh installation or cleavage conditions, or instability towards common synthetic reagents.

The di-tert-butylsilylene (DTBS) group, a cyclic silyl ether, addresses many of these challenges. Its installation using the highly reactive di-tert-butylsilyl bis(trifluoromethanesulfonate) reagent is efficient for a range of 1,2-, 1,3-, and 1,4-diols.[1] The bulky tert-butyl groups on the silicon atom provide exceptional steric shielding, rendering the resulting silylene derivative stable to a wide array of reaction conditions under which other silyl ethers might be cleaved.

The Silylating Agent: Di-tert-butylsilyl Bis(trifluoromethanesulfonate)

Di-tert-butylsilyl bis(trifluoromethanesulfonate), often abbreviated as DTBS-ditriflate or simply DTBS(OTf)₂, is a powerful bifunctional silylating agent.[2] Its high reactivity stems from two key features:

-

The Triflate Leaving Groups: The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negative charge. This facilitates the departure of the triflate group and enhances the electrophilicity of the silicon center.

-

The Sterically Hindered Silicon Center: The two tert-butyl groups attached to the silicon atom play a crucial role in directing the reactivity of the reagent and conferring stability to the resulting protected diol.

The reagent is typically prepared by treating di-tert-butylchlorosilane with trifluoromethanesulfonic acid.[1] It is a moisture-sensitive liquid that should be handled under anhydrous conditions.[3]

The Mechanism of Action: A Stepwise Approach to Protection

The protection of a diol with di-tert-butylsilyl bis(trifluoromethanesulfonate) proceeds through a well-defined, base-mediated mechanism. The use of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or triethylamine, is crucial to prevent side reactions.[4] The overall transformation can be understood as a two-step process:

Step 1: Activation of the Diol and Initial Silylation

The reaction is initiated by the deprotonation of one of the hydroxyl groups of the diol by the base (e.g., 2,6-lutidine). This generates a more nucleophilic alkoxide, which then attacks the highly electrophilic silicon center of the DTBS-ditriflate. This results in the displacement of the first triflate leaving group and the formation of a monosilylated intermediate. The bulky tert-butyl groups on the silicon likely favor a stepwise mechanism over a concerted one.

Step 2: Intramolecular Cyclization

The second hydroxyl group of the diol, now in close proximity to the silyl ether, undergoes an intramolecular nucleophilic attack on the silicon center. This is again facilitated by the base, which deprotonates the remaining hydroxyl group. This intramolecular cyclization displaces the second triflate group, leading to the formation of the stable cyclic di-tert-butylsilylene derivative and a second equivalent of the protonated base.

The proposed mechanism is depicted in the following diagram:

Caption: Proposed mechanism of diol protection with DTBS(OTf)₂.

Causality in Experimental Choices: Optimizing the Reaction

The success of the DTBS protection hinges on several key experimental parameters:

-

Choice of Base: A non-nucleophilic, sterically hindered base like 2,6-lutidine is often preferred over less hindered amines such as triethylamine. This is to minimize the possibility of the base itself acting as a nucleophile and reacting with the highly electrophilic silylating agent. The pKa of the base should be sufficient to deprotonate the alcohol but not so high as to cause unwanted side reactions.

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are essential to prevent hydrolysis of the DTBS-ditriflate.[3] The choice of solvent can also influence the reaction rate and solubility of the starting materials.

-

Reaction Temperature: The reaction is typically carried out at room temperature, highlighting the high reactivity of the silylating agent.[4] In some cases, cooling to 0 °C at the start of the reaction may be employed to control the initial exothermic reaction.

-

Stoichiometry: A slight excess of the silylating agent and the base is often used to ensure complete conversion of the diol.

Practical Applications and Field-Proven Insights

The DTBS protecting group has found widespread application in the synthesis of complex molecules. Its robustness allows for a wide range of subsequent chemical transformations to be performed without affecting the protected diol.

Protection of Different Diol Types

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is effective for the protection of 1,2-, 1,3-, and 1,4-diols, generally providing high yields.[1]

| Diol Type | Substrate Example | Product | Yield (%) | Reference |

| 1,2-Diol | cis-Cyclohexane-1,2-diol | Cyclic silylene derivative | 95 | [1] |

| 1,3-Diol | 1,3-Propanediol | Cyclic silylene derivative | 96 | [1] |

| 1,4-Diol | 1,4-Butanediol | Cyclic silylene derivative | 85 | [1] |

| Nucleoside | Uridine | 3',5'-O-(Di-tert-butylsilylene)uridine | 79.5 | [4] |

Deprotection

The cleavage of the di-tert-butylsilylene group is typically achieved under acidic conditions or with a fluoride source. Aqueous hydrofluoric acid (HF) in acetonitrile or pyridine is a common method for deprotection.[1] The stability of the DTBS group to a wide range of other conditions makes it an orthogonal protecting group to many others used in organic synthesis.

Detailed Experimental Protocol: Protection of Uridine

This protocol provides a detailed, step-by-step methodology for the protection of the 3' and 5' hydroxyl groups of uridine, a representative example of diol protection using di-tert-butylsilyl bis(trifluoromethanesulfonate).[4]

Materials:

-

Uridine

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS(OTf)₂)

-

2,6-Lutidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of uridine (1.0 eq) and 2,6-lutidine (2.2 eq) in anhydrous DMF, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a mixture of ethyl acetate and hexane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3',5'-O-(di-tert-butylsilylene)uridine.

Caption: A typical experimental workflow for diol protection.

Conclusion: A Powerful Tool for the Synthetic Chemist

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly effective reagent for the protection of diols. Its mechanism of action, driven by the high electrophilicity of the silicon center and the excellent leaving group ability of the triflate groups, allows for rapid and high-yielding protection under mild conditions. The exceptional stability of the resulting di-tert-butylsilylene ether provides the synthetic chemist with a robust and reliable protecting group strategy, enabling the execution of complex synthetic routes with greater efficiency and control. Understanding the causality behind the experimental choices, from the selection of the base to the solvent, is key to harnessing the full potential of this powerful synthetic tool.

References

-

Corey, E. J.; Hopkins, P. B. Diisopropylsilyl ditriflate and di-tert-butylsilyl ditriflate. New reagents for the protection of diols. Tetrahedron Letters1982 , 23 (19), 1979-1982. [Link]

Sources

- 1. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 85272-31-7,DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | lookchem [lookchem.com]

- 4. Di-tert-butylsilyl Bis(trifluoromethanesulfonate) | 85272-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Introduction of the Di-tert-butylsilyl (DTBS) Group: A Technical Guide for Advanced Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and preserving molecular complexity. Among the arsenal of silyl ethers, prized for their tunable stability and mild introduction and cleavage conditions, the di-tert-butylsilyl (DTBS) group offers a unique profile of steric bulk and reactivity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the introduction of the DTBS protecting group, with a primary focus on the use of the highly electrophilic reagent, di-tert-butylsilyl bis(trifluoromethanesulfonate).

The Reagent: Understanding Di-tert-butylsilyl Bis(trifluoromethanesulfonate)

The reagent of choice for introducing the di-tert-butylsilylene moiety is di-tert-butylsilyl bis(trifluoromethanesulfonate), often abbreviated as DTBS(OTf)₂.[1] Its structure features a central silicon atom bonded to two sterically demanding tert-butyl groups and two exceptionally good leaving groups, trifluoromethanesulfonate (triflate, OTf).

Causality of Reactivity: The profound electrophilicity and silylating power of DTBS(OTf)₂ stem from the electronic properties of the triflate groups.[2] The triflate anion is highly stabilized by resonance and the strong electron-withdrawing nature of the trifluoromethyl group, making it an excellent leaving group. This renders the silicon center highly susceptible to nucleophilic attack by hydroxyl groups, even those that are sterically hindered or poorly nucleophilic.[3][4] This high reactivity distinguishes it from the corresponding di-tert-butyldichlorosilane, which is often sluggish in protecting hindered alcohols.[5]

Primary Application: Protection of 1,2- and 1,3-Diols

The most prevalent and well-documented application of di-tert-butylsilyl bis(trifluoromethanesulfonate) is the protection of 1,2- and 1,3-diols to form cyclic di-tert-butylsilylene ethers.[6] This strategy is exceptionally effective for creating a robust, sterically hindered protecting group that locks the conformation of the diol, which can have significant implications for controlling stereoselectivity in subsequent reactions.[7]

Mechanism of Cyclic Silylene Formation

The protection of a diol with DTBS(OTf)₂ proceeds through a two-step nucleophilic substitution at the silicon center. The reaction is typically carried out in the presence of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine, to neutralize the triflic acid generated during the reaction.

Diagram of the Reaction Workflow:

Caption: General workflow for the protection of a diol using DTBS(OTf)₂.

Mechanistic Steps:

-

Initial Attack: One hydroxyl group of the diol acts as a nucleophile, attacking the highly electrophilic silicon atom of DTBS(OTf)₂.

-

First Triflate Departure: This attack leads to the displacement of the first triflate leaving group, forming a protonated intermediate.

-

Deprotonation: The base (2,6-lutidine) removes the proton from the newly formed oxonium ion, yielding a mono-silylated intermediate with a remaining triflate group.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the silicon center in an intramolecular fashion.

-

Second Triflate Departure & Final Deprotonation: This results in the displacement of the second triflate group and the formation of the cyclic silylene ether, with the generated triflic acid being neutralized by another molecule of the base.

Field-Proven Experimental Protocol: Protection of a 1,3-Diol

This protocol is a representative example for the formation of a di-tert-butylsilylene ether.

Materials:

-

1,3-Diol substrate (1.0 eq)

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq)

-

2,6-Lutidine (2.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,3-diol (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine (2.5 eq) to the stirred solution.

-

Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq) dropwise via syringe. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions due to the high reactivity of the silyl triflate.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 60 minutes) and then warm to room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired cyclic di-tert-butylsilylene ether.

| Substrate Type | Reagents | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1,3-Diol | DTBS(OTf)₂, 2,6-Lutidine | CH₂Cl₂ | 0 | 60 | 91 | [1] |

| Various Diols | DTBS(OTf)₂, 2,6-Lutidine | CH₂Cl₂ | 0-50 | N/A | 79-96 | [3] |

Secondary Application: Protection of Monofunctional Alcohols

While the primary use of DTBS(OTf)₂ is for diol protection, its high reactivity allows for the silylation of single, including sterically hindered, hydroxyl groups.[3][8] In this context, the goal is to form a di-tert-butyl(alkoxy)silyl triflate intermediate, which is then quenched or used in a subsequent step. Alternatively, by carefully controlling stoichiometry, one might favor the formation of a di-tert-butyl(dialkoxy)silane if two equivalents of alcohol are used. However, specific protocols for the routine protection of monofunctional alcohols using DTBS(OTf)₂ are less common, with monofunctional silyl triflates (like TBS-OTf) often being preferred for this purpose.

Mechanistic Considerations

The mechanism is analogous to the first step of diol protection. The alcohol attacks the silicon center, displacing one triflate group. The resulting di-tert-butyl(alkoxy)silyl triflate is itself a reactive species. If the reaction is quenched with water or a mild base, the corresponding silanol can be formed. If another equivalent of alcohol is present, it can displace the second triflate.

Diagram of Mono-protection Mechanism:

Sources

- 1. synarchive.com [synarchive.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. Di-tert-butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Di-tert-butylsilyl bis(triflate)

Introduction: The Unique Utility of a Bulky Silylating Agent

Di-tert-butylsilyl bis(trifluoromethanesulfonate), commonly referred to as di-tert-butylsilyl ditriflate or DTBS(OTf)₂, is a powerful bifunctional silylating agent prized in organic synthesis for its ability to selectively protect diols.[1] Its defining feature is the sterically demanding di-tert-butylsilyl group, which governs its reactivity and the stability of the resulting silylene derivatives. Unlike smaller silylating agents, DTBS(OTf)₂ forms a rigid and stable cyclic protecting group, particularly with 1,3-diols, enabling chemists to mask specific hydroxyl groups while performing reactions on other parts of a complex molecule.[2][3] This guide provides an in-depth examination of the stability, handling, and core applications of this reagent, offering field-proven insights for researchers in discovery and process development.

Physicochemical Properties & Reagent Stability

DTBS(OTf)₂ is typically a colorless to pale yellow, combustible liquid that is highly sensitive to moisture.[3] The central silicon atom is rendered highly electrophilic by two trifluoromethanesulfonate (triflate) leaving groups, which are among the best leaving groups known in organic chemistry. This high electrophilicity is the source of both its synthetic utility and its primary instability pathway: hydrolysis.

Hydrolytic Instability: The Si-O bond to the triflate group is exceptionally labile. The reagent reacts rapidly and exothermically with water and other protic solvents, such as alcohols.[4] This hydrolysis cleaves the triflate groups to produce trifluoromethanesulfonic acid (triflic acid), a corrosive superacid, and various silanol species. The generation of acid can catalyze further decomposition of the reagent or sensitive substrates in a reaction mixture. Therefore, the exclusion of atmospheric and solvent moisture is the single most critical factor in its successful use and storage.

Thermal Profile: While highly reactive to nucleophiles, the reagent itself is reasonably thermally stable. It can be purified by vacuum distillation, with a reported boiling point of 73-75 °C at 0.35 mmHg. However, prolonged heating, especially in the presence of trace impurities or moisture, can lead to decomposition. It is a combustible liquid with a flash point of 91 °C (195.8 °F).

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 85272-31-7 | |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [5] |

| Molecular Weight | 440.45 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Density | 1.352 g/mL at 25 °C | |

| Boiling Point | 73-75 °C / 0.35 mmHg | |

| Refractive Index | n20/D 1.398 | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [3] |

| Storage Class | 8A - Combustible corrosive hazardous materials |

Safe Handling, Storage, and Disposal

The corrosive and moisture-sensitive nature of DTBS(OTf)₂ necessitates strict handling and storage protocols. Adherence to these procedures is paramount for ensuring reagent integrity and operator safety.

Personal Protective Equipment (PPE)

Due to its classification as a corrosive substance that causes severe skin burns and eye damage, a comprehensive PPE ensemble is mandatory.

-

Eye/Face Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber). Always inspect gloves prior to use.

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required. Ensure full coverage to prevent any skin contact.

-

Respiratory Protection: Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4]

Storage Protocols

The primary objective of storage is the rigorous exclusion of moisture and air.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The original container should be tightly sealed. For frequent use, consider transferring aliquots to smaller vials within a glovebox to protect the main stock.

-

Temperature: Store in a cool, well-ventilated place away from heat sources.[4] Some suppliers recommend refrigerated storage (2-8 °C).[6]

-

Container: Keep only in the original, corrosive-resistant container. Do not store in containers susceptible to corrosion by the reagent or the triflic acid it may produce upon partial hydrolysis.

Spill & Disposal Procedures

-

Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and collect it into a suitable container for disposal using non-sparking tools.[4]

-

Waste Disposal: DTBS(OTf)₂ and any contaminated materials are considered hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Application: Selective Protection of Diols

DTBS(OTf)₂ is a premier reagent for forming cyclic silylene acetals, most notably for the protection of 1,2-, 1,3-, and 1,4-diols.[1][3] The reaction proceeds under mild conditions, typically involving the diol, the silylating agent, and a non-nucleophilic base in an aprotic solvent.

Mechanism of Action

The reaction is driven by the high electrophilicity of the silicon atom. A hydroxyl group from the diol attacks the silicon, displacing one triflate anion. This is followed by an intramolecular reaction of the second hydroxyl group, displacing the second triflate and forming a stable cyclic silyl ether. A hindered, non-nucleophilic base, such as 2,6-lutidine or triethylamine, is crucial to scavenge the two equivalents of triflic acid generated during the reaction.[1][3]

Visualization: Diol Protection Workflow

The following diagram illustrates the logical workflow for a typical diol protection experiment.

Protocol: Protection of a Generic 1,3-Diol

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: Under an inert atmosphere of Argon, add the 1,3-diol (1.0 equiv.) and a non-nucleophilic base like 2,6-lutidine or triethylamine (2.2 equiv.) to anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).[1][3] The choice of solvent can be critical for success.[3]

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add di-tert-butylsilyl bis(triflate) (1.1 equiv.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the desired di-tert-butylsilylene derivative.

Stability of the Protected Diol

A key feature of this protecting group is the differential stability of the resulting rings. Derivatives of 1,2-diols are significantly more reactive and can undergo rapid hydrolysis.[2][3] In contrast, the silylene derivatives of 1,3- and 1,4-diols are much more robust, remaining stable to a range of conditions including PDC oxidation and tosylation.[3] This differential reactivity allows for selective deprotection strategies in complex syntheses. Deprotection is typically achieved using fluoride sources, such as aqueous hydrofluoric acid (HF) in acetonitrile.[1][3]

Troubleshooting and Expert Insights

-

Low Yields: The most common cause of low yields or failed reactions is the presence of moisture. Ensure all glassware is rigorously dried, use anhydrous solvents from a reputable source, and maintain a positive pressure of inert gas throughout the procedure.

-

Incomplete Reactions: For very hindered diols, the reaction may be sluggish. In these cases, gentle heating (e.g., to 40-50 °C) may be required, but this should be done with caution to avoid side reactions.[3]

-

Reagent Quality: The reagent is a clear, colorless to pale yellow liquid. If the material is dark or contains solid precipitates, it has likely undergone some degree of hydrolysis and may have reduced efficacy. It is best to use a fresh bottle or repurify by vacuum distillation.

By understanding the inherent reactivity and moisture sensitivity of di-tert-butylsilyl bis(triflate), researchers can effectively leverage its unique properties for the selective and robust protection of diols, enabling the synthesis of complex molecular architectures.

References

-

Gelest, Inc. (2015). DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE) Safety Data Sheet. Retrieved from [Link]

-

A1 Scientific. (n.d.). Cas 85272-31-7, DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE). Retrieved from [Link]

-

Plasma-ALD.com. (2019). Plasma enhanced atomic layer deposited silicon dioxide with divalent Si precursor. Retrieved from [Link]

- Brooks, C. J. W., et al. (1987). Di-tert-butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry. Analyst, 112(4), 511-513.

Sources

- 1. Cas 85272-31-7,DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | lookchem [lookchem.com]

- 2. Buy di-tert-Butylsilyl bis(trifluoromethanesulfonate) | 85272-31-7 [smolecule.com]

- 3. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

The Criticality of Moisture Sensitivity in the Application of Di-tert-butylsilyl bis(triflate)

An In-depth Technical Guide:

Abstract

Di-tert-butylsilyl bis(triflate) (DTBS(OTf)₂), a sterically demanding and highly reactive silylating agent, is a cornerstone reagent for the selective protection of diols and other difunctional molecules in complex organic synthesis. Its exceptional reactivity, driven by the superb leaving group ability of the triflate moiety, is a double-edged sword, rendering it profoundly sensitive to moisture. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the chemical principles governing its moisture sensitivity. We will explore the mechanistic pathways of hydrolysis, the tangible consequences of reagent degradation, and provide field-proven, self-validating protocols for its storage, handling, and application to ensure experimental success and reproducibility.

The Silyl Triflates: A Class of Potent Electrophiles

Silyl triflates represent an elite class of silylating agents, prized for their heightened reactivity. This reactivity is conferred by the trifluoromethanesulfonate (triflate, OTf) group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, weakly nucleophilic species, making it an outstanding leaving group. This characteristic allows for the silylation of a broad range of nucleophiles, including sterically hindered alcohols, under remarkably mild conditions.